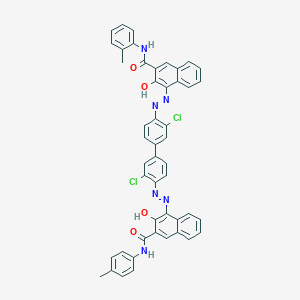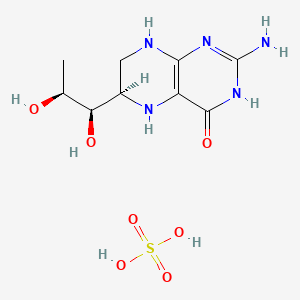
(6R)-Tetrahydro-L-biopterin sulfate
Overview
Description
“(6R)-Tetrahydro-L-biopterin sulfate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a natural cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, nitric oxide synthase and alkylglycerol monooxygenase . Its molecular formula is C9H15N5O3.H2O4S and it has a molecular weight of 339.33 .
Synthesis Analysis
“(6R)-Tetrahydro-L-biopterin sulfate” is a cofactor for nitric oxide synthase (NOS). Its function has been the object of intense research and occasional controversy . When endothelial nitric oxide synthase is 6R-BH4-deplete, it synthesizes superoxide rather than nitric oxide .
Molecular Structure Analysis
The molecular formula of “(6R)-Tetrahydro-L-biopterin sulfate” is C9H15N5O3 .
Chemical Reactions Analysis
“(6R)-Tetrahydro-L-biopterin sulfate” is a cofactor for aromatic L-amino acid hydroxylases and nitric oxide synthase . It acts from the outside of neurons in the brain to enhance the release of monoamine neurotransmitters such as dopamine .
Physical And Chemical Properties Analysis
“(6R)-Tetrahydro-L-biopterin sulfate” has a molecular weight of 339.33 g/mol . It has a rotatable bond count of 2 and a topological polar surface area of 215 Ų .
Scientific Research Applications
Role in Nitric Oxide Synthase Function and Cytoprotection
(6R)-5,6,7,8-tetrahydrobiopterin (H4 biopterin), the scientific name for (6R)-Tetrahydro-L-biopterin sulfate, plays a crucial role in the function of nitric oxide synthase (NOS) and protects against nitric oxide (NO)- and/or reactive oxygen species-induced cytotoxicity. Its importance extends to regulating vascular tone and immune surveillance under normal conditions. However, its deficiency leads to NOS dysfunction, causing the enzyme to produce harmful reactive oxygen species instead of NO. H4 biopterin combats this dysfunction by acting as an intracellular antioxidant, scavenging reactive oxygen species, and possibly reducing NO-induced cytotoxicity, suggesting its potential in treating diseases like ischemia-reperfusion injury, inflammation, and diabetes mellitus (Shimizu, S., Ishii, M., Momose, K., & Yamamoto, T., 1998).
Biomaterial Applications
Sulfated chitin and chitosan, derived from natural polymers, exhibit non-toxic, biodegradable, and biocompatible properties. Their chemical modification with sulfate generates new bifunctional materials that retain their original properties while gaining new or improved functionalities. These sulfated derivatives have diverse applications, including adsorbing metal ions, drug delivery systems, enhancing blood compatibility, and providing antibacterial properties. The review of sulfated chitin and chitosan underscores their promise as biomaterials for biomedical applications (Jayakumar, R., Nwe, N., Tokura, S., & Tamura, H., 2007).
Biopterin Analogues as Nitric Oxide Synthase Inhibitors
Biopterin analogues, particularly the 4-amino analogue of tetrahydrobiopterin, have been identified as effective inhibitors of nitric oxide synthases (NOS). These compounds inhibit all three isoforms of NOS and show a surprising selectivity towards the inducible isoform of NOS in cultured cells and aortic strips. Their pharmacological actions, including the ability to spread throughout the body and clear within about an hour, highlight their potential as effective immunosuppressants, indicating a promising area for further investigation into their mechanisms of action (Werner, E. & Werner-Felmayer, G., 2002).
Mechanism of Action
“(6R)-Tetrahydro-L-biopterin sulfate” acts from the outside of neurons in the brain to enhance the release of monoamine neurotransmitters such as dopamine . It stimulates dopamine release directly, independent of its cofactor action for tyrosine hydroxylase and nitric oxide synthase, by acting from the outside of neurons .
Safety and Hazards
When handling “(6R)-Tetrahydro-L-biopterin sulfate”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Future Directions
“(6R)-Tetrahydro-L-biopterin sulfate” and its stereoisomer prevent ischemia reperfusion injury in human forearm . This effect is perhaps mediated by an antioxidant rather than cofactor function . Regardless of mechanism, 6R-BH4, 6S-BH4, or NH4 may reduce tissue injury during clinical ischemia reperfusion injury syndromes .
properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVHESKFWFUMG-ZUOBHZEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676153 | |
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-Tetrahydro-L-biopterin sulfate | |
CAS RN |
103130-44-5 | |
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



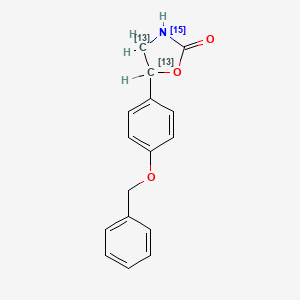
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
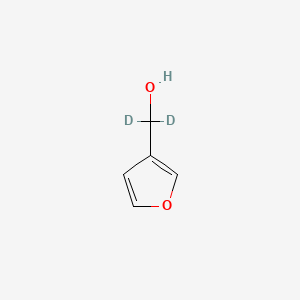

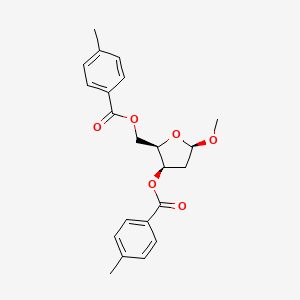
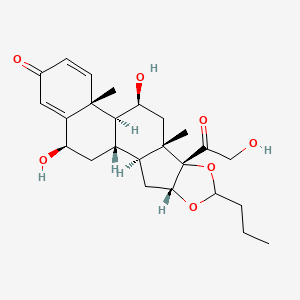

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

